molecular formula C9H15NO3 B1627448 Ethyl 3-methyl-4-oxopiperidine-1-carboxylate CAS No. 22106-20-3

Ethyl 3-methyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1627448
CAS No.: 22106-20-3
M. Wt: 185.22 g/mol
InChI Key: YQONNJPKBHDJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methyl-4-oxopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

22106-20-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 3-methyl-4-oxopiperidine-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-3-13-9(12)10-5-4-8(11)7(2)6-10/h7H,3-6H2,1-2H3

InChI Key

YQONNJPKBHDJJM-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(=O)C(C1)C

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of 152 parts of 3-methyl-1-(phenylmethyl)-4-piperidinone in 900 parts of methylbenzene were added dropwise 218 parts of ethyl carbonochloridate at room temperature. Upon completion, stirring was continued overnight at reflux. After cooling the reaction mixture was washed with water and hydrochloric acid, dried, filtered and evaporated. The residue was distilled, yielding 120.5 parts (83%) of ethyl 3-methyl-4-oxo-1-piperidinecarboxylate; bp. 98°-105° C. at 1 mm pressure (intermediate 26).
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Synthesis routes and methods II

Procedure details

Ethyl chloroformate (3.0 g, 26.7 mmol) was added to a stirred solution of 1-benzyl-3-methyl-4-piperidinone (2.0 g, 9.85 mmol) in benzene (30 ml) at ambient temperature. The obtained reaction mixture was refluxed with stirring for 6 hr and concentrated to dryness to give 1-carbethoxy-3-methyl-4-piperidone as oil. Yield 1.4 g (77%), C9H15NO3, m/z 186 (M+1).
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